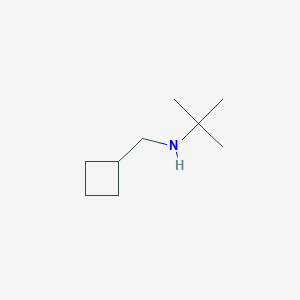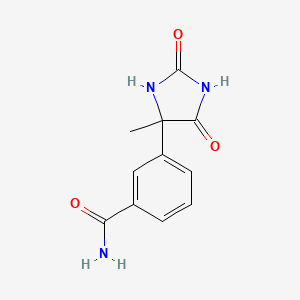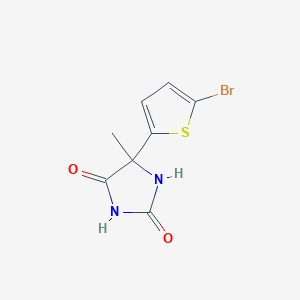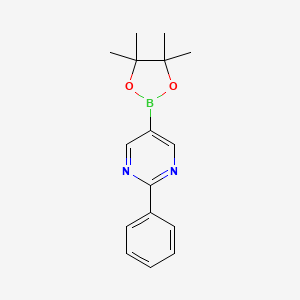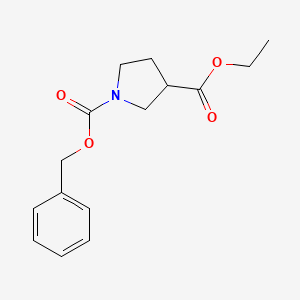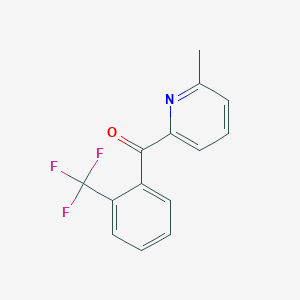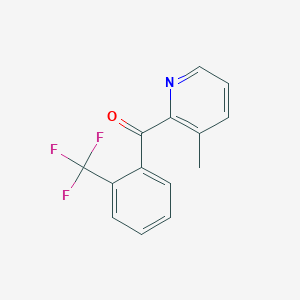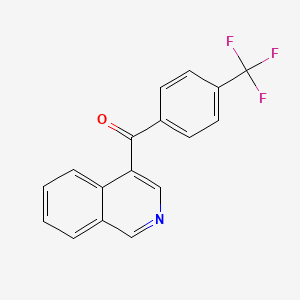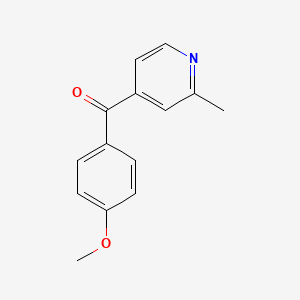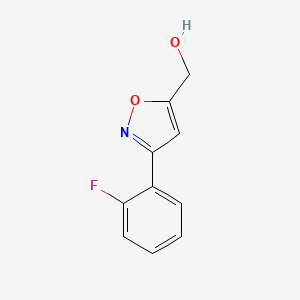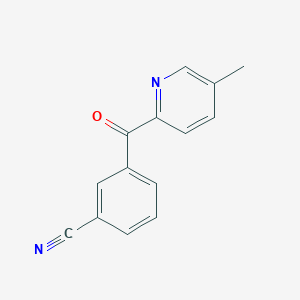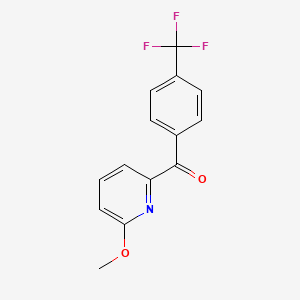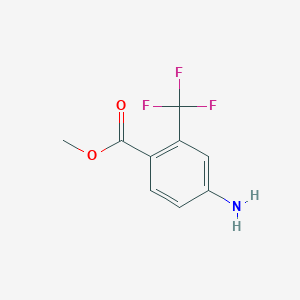
Methyl 4-amino-2-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-amino-2-(trifluoromethyl)benzoate” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of related compounds has been reported. For example, the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported13. However, the specific synthesis process for “Methyl 4-amino-2-(trifluoromethyl)benzoate” is not readily available in the search results.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for “Methyl 4-amino-2-(trifluoromethyl)benzoate” is not available in the search results.Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-amino-2-(trifluoromethyl)benzoate” are not specified in the search results. However, esters like “Methyl 4-amino-2-(trifluoromethyl)benzoate” can generally undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. The search results do not provide specific information for “Methyl 4-amino-2-(trifluoromethyl)benzoate”.Applications De Recherche Scientifique
- Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Fluorination Reagents
- Field : Chemical Synthesis .
- Application : Methyl 4-(Trifluoromethyl)benzoate and Methyl 2-(Trifluoromethyl)benzoate are used as fluorination reagents . These compounds are used to introduce fluorine atoms into other molecules, which can enhance the properties of the final product .
- Methods : The specific methods of application would depend on the reaction conditions and the specific molecules being fluorinated .
- Results : The use of these compounds as fluorination reagents can lead to the synthesis of a wide range of fluorinated compounds .
-
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Trifluoromethyl groups are often found in pharmaceuticals due to their ability to enhance the biological activity of the drug . For example, Ubrogepant, a drug used for acute migraine, contains a trifluoromethyl group .
- Methods : The trifluoromethyl group is introduced into the drug molecule during the synthesis process .
- Results : The introduction of the trifluoromethyl group can enhance the drug’s effectiveness, stability, and bioavailability .
-
Functional Materials
- Field : Material Science .
- Application : Trifluoromethyl groups have been used in the development of functional materials . The unique properties of fluorine and fluorine-containing moieties can enhance the performance of these materials .
- Methods : The trifluoromethyl group is introduced into the material during the synthesis process .
- Results : The introduction of the trifluoromethyl group can enhance the material’s properties, such as stability, reactivity, and durability .
-
Intermediate in Organic Synthesis
- Field : Organic Chemistry .
- Application : Methyl 2-amino-4-(trifluoromethyl)benzoate can be used as an intermediate in organic synthesis . It can be used in the preparation of other organic compounds .
- Methods : The specific methods of application would depend on the reaction conditions and the specific molecules being synthesized .
- Results : The use of this compound as an intermediate can lead to the synthesis of a wide range of other organic compounds .
-
Migraine Treatment
- Field : Medicine .
- Application : Trifluoromethyl groups are found in some drugs used for the treatment of migraines, such as Ubrogepant .
- Methods : The trifluoromethyl group is introduced into the drug molecule during the synthesis process .
- Results : The introduction of the trifluoromethyl group can enhance the drug’s effectiveness in treating migraines .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. General safety information for related compounds suggests that they may cause skin and eye irritation, and may be harmful if inhaled567. However, specific safety data for “Methyl 4-amino-2-(trifluoromethyl)benzoate” is not available in the search results.
Orientations Futures
The future directions would depend on the potential applications of “Methyl 4-amino-2-(trifluoromethyl)benzoate”. The search results do not provide specific information on this.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For detailed and reliable information, please consult a professional or a specialized database.
Propriétés
IUPAC Name |
methyl 4-amino-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKSDFYHAQYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-(trifluoromethyl)benzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

